![molecular formula C7H6FN3 B12942488 5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 4th position on the pyrrolo[2,3-d]pyrimidine ring.
Vorbereitungsmethoden
The synthesis of 5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Cyclization: The intermediate is then subjected to cyclization with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Formation of Pyrrolo[2,3-d]pyrimidine: This compound is further converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Fluorination and Methylation:
Analyse Chemischer Reaktionen
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolo[2,3-d]pyrimidine ring.
Substitution: Halogenation, particularly fluorination, is a common substitution reaction for this compound
Common Reagents and Conditions: Typical reagents include ZnCl2 for catalysis, and conditions often involve microwave-assisted synthesis for efficiency.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . The compound induces apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives such as:
- 5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
These compounds share a similar core structure but differ in the halogen substituent at the 5th position. The presence of different halogens can significantly influence their biological activity, potency, and selectivity .
Eigenschaften
Molekularformel |
C7H6FN3 |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6FN3/c1-4-6-5(8)2-9-7(6)11-3-10-4/h2-3H,1H3,(H,9,10,11) |
InChI-Schlüssel |
OUXNZYQWJJVSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CNC2=NC=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


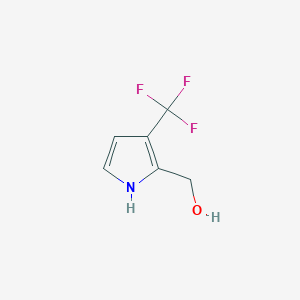
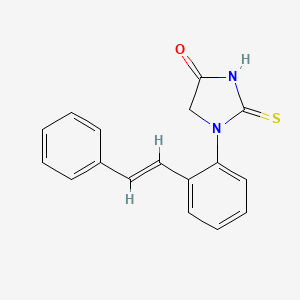
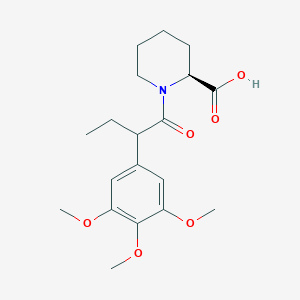
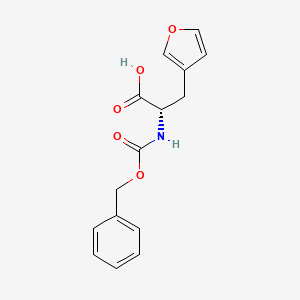

![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
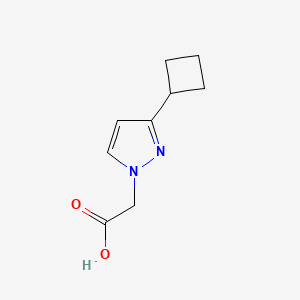
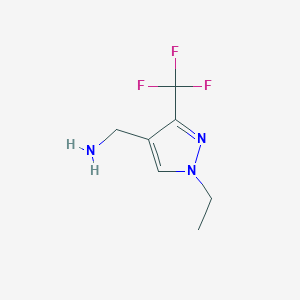
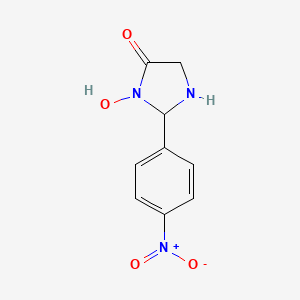
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

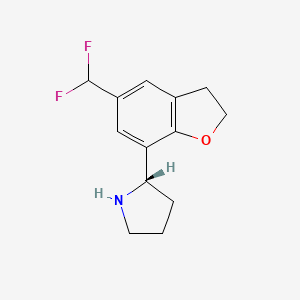

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
